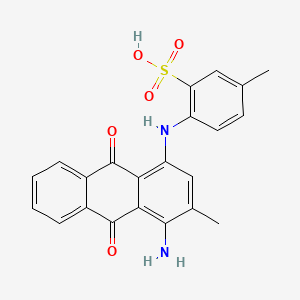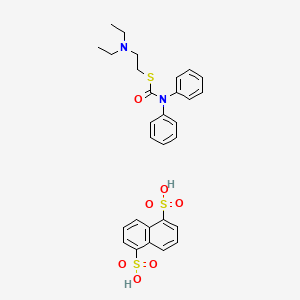
Phencarbamide napadisilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phencarbamide napadisilate is an anti-spasmodic and anticholinergic compound used primarily during parturition. It exhibits a specific antispasmodic action on smooth muscle, both directly like papaverine and through the autonomic nervous system, similar to the atropine effect . Additionally, it has its own analgesic properties .
Méthodes De Préparation
The preparation of phencarbamide napadisilate involves several synthetic routes and reaction conditions. One method includes the reaction of diphenylcarbamothioic acid with diethylaminoethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with naphthalene-1,5-disulfonic acid to yield this compound . Industrial production methods typically involve large-scale synthesis using similar reaction pathways, optimized for yield and purity.
Analyse Des Réactions Chimiques
Phencarbamide napadisilate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Phencarbamide napadisilate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying antispasmodic and anticholinergic mechanisms.
Biology: Researchers use it to investigate its effects on smooth muscle tissues and its interaction with the autonomic nervous system.
Medicine: It is studied for its potential therapeutic applications in treating spasms and pain during parturition.
Industry: It is used in the development of new antispasmodic drugs and formulations
Mécanisme D'action
Phencarbamide napadisilate exerts its effects through a dual mechanism:
Direct Action on Smooth Muscle: It acts directly on smooth muscle fibers, causing relaxation similar to papaverine.
Autonomic Nervous System: It interacts with the autonomic nervous system, exhibiting an atropine-like effect by inhibiting acetylcholine at muscarinic receptors.
These actions result in the relaxation of smooth muscle and relief from spasms, making it effective during parturition.
Comparaison Avec Des Composés Similaires
Phencarbamide napadisilate can be compared with other antispasmodic and anticholinergic compounds such as:
Papaverine: Similar direct action on smooth muscle but lacks the anticholinergic effect.
Atropine: Similar anticholinergic effect but does not have the direct smooth muscle action.
This compound’s uniqueness lies in its combined direct and autonomic actions, providing a broader spectrum of antispasmodic effects.
Propriétés
Numéro CAS |
72017-58-4 |
|---|---|
Formule moléculaire |
C29H32N2O7S3 |
Poids moléculaire |
616.8 g/mol |
Nom IUPAC |
S-[2-(diethylamino)ethyl] N,N-diphenylcarbamothioate;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C19H24N2OS.C10H8O6S2/c1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h5-14H,3-4,15-16H2,1-2H3;1-6H,(H,11,12,13)(H,14,15,16) |
Clé InChI |
ZZNARJBYZHRHKJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCSC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


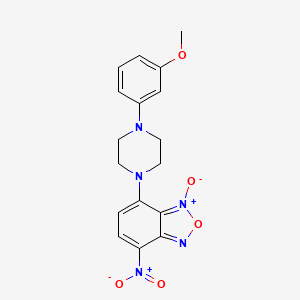
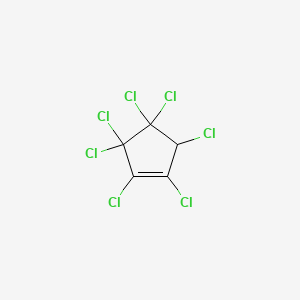
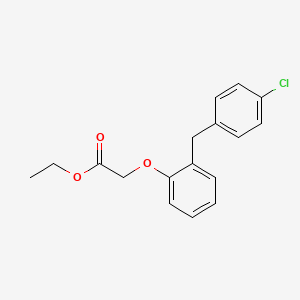

![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
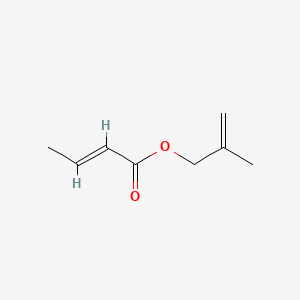
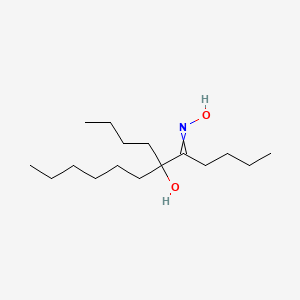

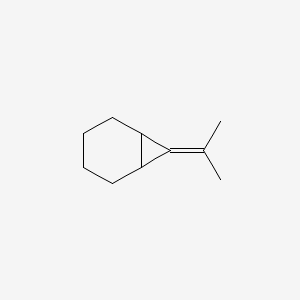

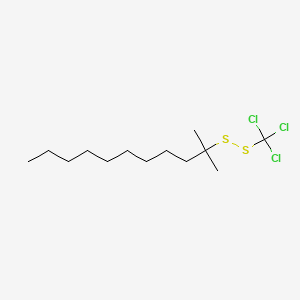
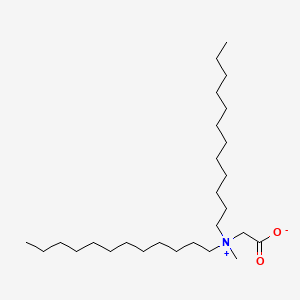
![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)
